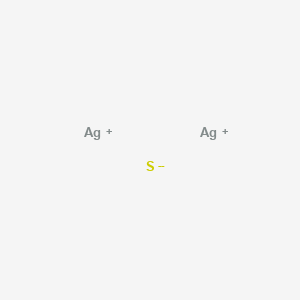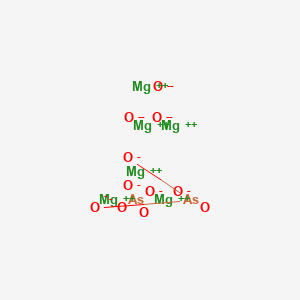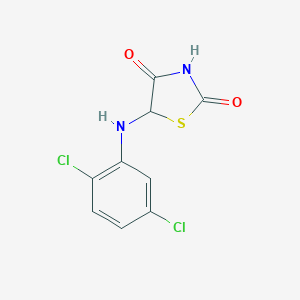![molecular formula C17H16N2O2S B228542 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of benzylamine with p-tolylisothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
科学研究应用
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
作用机制
The biological activity of 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets and pathways:
Hypoglycemic Activity: The compound improves insulin sensitivity by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism.
Antimicrobial Action: It inhibits the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis.
Antioxidant Action: The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
相似化合物的比较
- 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-chloroanilino)methylene-1,3-thiazolidine-2,4-dione
- 5-p-Tolylamino-thiazolidine-2,4-dione
Uniqueness: 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-benzyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-14(10-8-12)18-15-16(20)19(17(21)22-15)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
InChI 键 |
UFSXKNGGDZSKEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

